molecular formula C48H96O4Sn B15175526 Dioctylbis(palmitoyloxy)stannane CAS No. 85938-42-7

Dioctylbis(palmitoyloxy)stannane

Cat. No.: B15175526
CAS No.: 85938-42-7
M. Wt: 856.0 g/mol
InChI Key: HUYAMDVOPBKCJF-UHFFFAOYSA-L
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Description

Dioctylbis(palmitoyloxy)stannane is a chemical compound with the molecular formula C48H96O4Sn. It is a type of organotin compound, which means it contains tin atoms bonded to organic groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioctylbis(palmitoyloxy)stannane can be synthesized through the reaction of palmitic acid with stannous chloride in the presence of octanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to achieve high yields. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Dioctylbis(palmitoyloxy)stannane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of the palmitoyloxy groups with other functional groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce dioctyltin oxide.

  • Reduction: Reduction reactions can yield stannous or stannic compounds.

  • Substitution: Substitution reactions can result in the formation of various organotin derivatives.

Scientific Research Applications

Dioctylbis(palmitoyloxy)stannane is widely used in scientific research due to its unique properties. It is employed in the synthesis of other organotin compounds, which are used in various fields such as:

  • Chemistry: As a reagent in organic synthesis and catalysis.

  • Biology: In the study of biological membranes and lipid interactions.

  • Medicine: In the development of antifungal and antibacterial agents.

  • Industry: In the production of coatings, adhesives, and stabilizers for plastics.

Mechanism of Action

The mechanism by which dioctylbis(palmitoyloxy)stannane exerts its effects involves its interaction with biological membranes and lipid molecules. The compound can disrupt membrane integrity and interfere with cellular processes, making it useful in antifungal and antibacterial applications. The molecular targets and pathways involved include membrane proteins and enzymes that are essential for cell survival.

Comparison with Similar Compounds

  • Dibutyltin dichloride

  • Triphenyltin chloride

  • Dicyclohexyltin dichloride

  • Bis(triphenyltin) oxide

Properties

CAS No.

85938-42-7

Molecular Formula

C48H96O4Sn

Molecular Weight

856.0 g/mol

IUPAC Name

[hexadecanoyloxy(dioctyl)stannyl] hexadecanoate

InChI

InChI=1S/2C16H32O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;2*1-3-5-7-8-6-4-2;/h2*2-15H2,1H3,(H,17,18);2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

HUYAMDVOPBKCJF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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